[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H12N4O2
- Molecular Weight : 184.21 g/mol
- CAS Number : 1342600-38-7
Triazoles are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound has not been extensively characterized; however, studies on related triazole compounds suggest several potential pathways:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in metabolic pathways related to cancer and inflammation.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways such as the Notch and Akt signaling pathways, which are crucial in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:
- Study Findings : A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values were reported in the low micromolar range (approximately 0.8 - 2.96 µmol/L), indicating potent activity against these cell lines .
Cell Line | IC50 (µmol/L) | Treatment Duration |
---|---|---|
MCF-7 | 2.96 | 24 hours |
MDA-MB-231 | 0.80 | 48 hours |
SK-BR-3 | 1.21 | 24 hours |
Induction of Apoptosis
The compound has been linked to the induction of apoptosis in cancer cells. Mechanistic studies suggest that treatment with triazole derivatives leads to increased production of reactive oxygen species (ROS), which triggers apoptotic pathways .
Anti-inflammatory Properties
Triazole compounds are also being explored for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and modulate immune responses, although specific data on this compound is limited .
Case Studies
A notable study investigated a series of triazole derivatives for their anticancer properties. The results showed that compounds with structural similarities to this compound exhibited significant growth inhibition in various cancer cell lines and induced apoptosis through ROS-mediated pathways .
Properties
IUPAC Name |
[1-(oxan-4-yl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5,8,12H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPLBDBDPBPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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